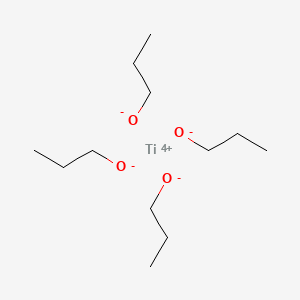

Titanium tetrapropoxide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

3087-37-4 |

|---|---|

Molecular Formula |

C3H8OTi |

Molecular Weight |

107.96 g/mol |

IUPAC Name |

propan-1-ol;titanium |

InChI |

InChI=1S/C3H8O.Ti/c1-2-3-4;/h4H,2-3H2,1H3; |

InChI Key |

LTRIWNVAMDZCFN-UHFFFAOYSA-N |

SMILES |

CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4] |

Canonical SMILES |

CCCO.[Ti] |

Other CAS No. |

3087-37-4 |

physical_description |

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes. Liquid |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Tetraisopropoxide and Derived Materials

Direct Synthesis Routes of TTIP

The industrial production of titanium tetraisopropoxide relies on specific chemical reactions designed to yield a high-purity product. The most established method involves the reaction of titanium tetrachloride with isopropanol (B130326), while ongoing research seeks to develop more sustainable and efficient alternatives.

TiCl₄ + 4 (CH₃)₂CHOH + 4 NH₃ → Ti{OCH(CH₃)₂}₄ + 4 NH₄Cl

This process requires careful control of reaction conditions due to its exothermic nature and the corrosive properties of the reactants and byproducts. atamankimya.com The reaction is often performed in a non-polar solvent like toluene (B28343) to facilitate the process and the subsequent separation of the ammonium (B1175870) chloride precipitate. atamanchemicals.com After the reaction, the solid ammonium chloride is filtered off, and the final product, titanium tetraisopropoxide, is purified by fractional distillation. atamanchemicals.com

Below is a table summarizing the raw material consumption for the production of titanium tetraisopropoxide via this method.

| Raw Material | Purity | Consumption (kg per tonne of TTIP) |

|---|---|---|

| Titanium tetrachloride | 99% | 1500 |

| Isopropanol | 98% | 1600 |

| Liquid Ammonia (B1221849) | - | 1400 |

| Toluene | 98% | 1000 |

Table 1: Typical raw material consumption for the synthesis of one tonne of Titanium Tetraisopropoxide. Data sourced from atamanchemicals.comchembk.com.

Efforts to develop more sustainable and efficient methods for synthesizing titanium alkoxides are ongoing. One approach involves the creation of titanium alkoxide complexes that exhibit greater stability, particularly in the presence of water. tandfonline.comtandfonline.com These complexes can offer considerable advantages over conventional synthesis routes by being more manageable and reproducible. tandfonline.com For instance, titanium alkoxide complexes can be synthesized that are stable in water at room temperature, which simplifies the handling and reaction control compared to the highly moisture-sensitive nature of simple alkoxides like TTIP. tandfonline.comtandfonline.com

Another area of research focuses on the synthesis of new titanium amino-alkoxides. nih.gov These compounds are created by reacting titanium alkoxides with amino-alcohols, resulting in heteroleptic titanium alkoxides. nih.gov These modified precursors can then be used in processes like Aerosol-Assisted Chemical Vapour Deposition (AACVD) to produce titania films and nanoparticles. nih.gov The development of such alternative precursors is driven by the need for more environmentally friendly processes and the ability to tailor the properties of the final material by modifying the molecular structure of the precursor. acs.org

Sol-Gel Synthesis Approaches Utilizing TTIP Precursors

Titanium tetraisopropoxide is a cornerstone precursor for the sol-gel synthesis of titanium dioxide materials. wikipedia.orgchemeurope.com The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials from a chemical solution, or "sol," that acts as a precursor for an integrated network, or "gel," of discrete particles or network polymers. aau.dk

The sol-gel process, when using TTIP, is fundamentally based on two main reactions: hydrolysis and polycondensation. aau.dkresearchgate.net

Hydrolysis: In the first step, TTIP reacts with water, leading to the replacement of its isopropoxy groups (-OCH(CH₃)₂) with hydroxyl groups (-OH). researchgate.net This reaction can be represented by the following general equation:

Ti(OR)₄ + n H₂O → Ti(OR)₄₋ₙ(OH)ₙ + n ROH (where R = -CH(CH₃)₂)

The rate and extent of this hydrolysis reaction are highly dependent on several factors, including the amount of water, the solvent, the temperature, and the pH. aau.dkresearchgate.net

Polycondensation: Following hydrolysis, the resulting titanium hydroxide (B78521) or partially hydrolyzed species undergo condensation reactions to form a three-dimensional network of Ti-O-Ti bonds, which constitutes the gel. researchgate.net This can occur through two primary pathways:

Water Condensation (Oxolation): Two hydroxyl groups react to form a Ti-O-Ti bridge and a water molecule. (RO)₃Ti-OH + HO-Ti(OR)₃ → (RO)₃Ti-O-Ti(OR)₃ + H₂O

Alcohol Condensation (Olation): An alkoxy group reacts with a hydroxyl group to form a Ti-O-Ti bridge and an alcohol molecule. (RO)₃Ti-OR + HO-Ti(OR)₃ → (RO)₃Ti-O-Ti(OR)₃ + ROH

These reactions continue, leading to the growth of the oxide network and the eventual formation of a solid gel. aau.dk

The molar ratio of water to the titanium alkoxide, often referred to as the hydrolysis ratio (r or h), is a critical parameter that significantly influences the kinetics of the hydrolysis and condensation reactions, and consequently, the properties of the final TiO₂ material. wikipedia.orgnih.gov

A high water-to-alkoxide ratio generally leads to a rapid hydrolysis reaction. researchgate.net This can result in the fast precipitation of large, unstable aggregates of titanium dioxide. aau.dkresearchgate.net However, under controlled conditions, such as in the presence of an acid for peptization, these aggregates can be broken down into smaller, more stable nanoparticles. researchgate.net Studies have shown that increasing the water/titanium alkoxide ratio can lead to a significant enhancement in the dispersion of the resulting particles. nih.gov

The following table summarizes the effect of the water/alkoxide ratio on the properties of the synthesized titania.

| Water/Alkoxide Ratio (rw) | Effect on Properties | Reference |

|---|---|---|

| Low | Slower hydrolysis, formation of more linear polymer chains, potentially smaller particle size. | bohrium.com |

| High | Faster hydrolysis and condensation, leads to larger, more branched clusters and potentially larger particles. Can enhance particle dispersion at very high ratios. | nih.gov |

| Increasing rw | Decreases specific surface area and degree of crystallinity, while increasing hydroxyl group coverage. | researchgate.net |

Table 2: Influence of Water/Alkoxide Ratio on Titania Properties.

To gain better control over the highly reactive nature of titanium alkoxides like TTIP, chemical modifiers or additives are often incorporated into the sol-gel system. These modifiers can alter the reaction kinetics and influence the structure and morphology of the final product. atamanchemicals.com Common modifiers include carboxylic acids, such as acetic acid, and β-diketones, like acetylacetone (B45752). mdpi.comresearchgate.net

Acetic Acid (CH₃COOH): Acetic acid is a widely used modifier in the sol-gel synthesis of TiO₂ from TTIP. mdpi.comnih.gov It acts as a chelating agent, reacting with the titanium precursor to form more stable titanium acetate-alkoxide complexes. researchgate.netquora.com This chelation reduces the number of easily hydrolyzable alkoxy groups, thereby slowing down the hydrolysis and condensation rates. quora.com This controlled reaction environment often leads to the formation of smaller, more uniform nanoparticles and can promote the crystallization of the anatase phase of TiO₂. mdpi.comquora.com The presence of acetic acid has been shown to be a key factor in forming nanometric anatase crystallites. mdpi.com

Acetylacetone (acacH): Acetylacetone is another effective chelating agent that stabilizes the titanium precursor by forming a complex with it. researchgate.netresearchgate.net This stabilization slows down the gel formation process, resulting in a more stable and homogeneous precursor solution. nih.gov The use of acetylacetone can lead to the synthesis of higher quality thin films with better adhesion and a smoother, more uniform surface. nih.gov It has also been observed to inhibit crystallization at lower temperatures, leading to smaller crystal sizes in the final material. researchgate.net

The table below outlines the effects of these common modifiers on the sol-gel process.

| Modifier | Mechanism of Action | Effect on Sol-Gel Process and Final Product | Reference |

|---|---|---|---|

| Acetic Acid | Acts as a chelating agent, forming stable complexes with TTIP. Reduces the rate of hydrolysis and condensation. | Promotes the formation of smaller, uniform nanoparticles. Favors the crystallization of the anatase phase. | mdpi.comquora.com |

| Acetylacetone | Forms a stable chelate complex with the titanium precursor. Slows down gel formation. | Leads to more stable and homogeneous solutions. Produces higher quality thin films with improved adhesion and smoother surfaces. Can inhibit crystallization, resulting in smaller crystallite sizes. | researchgate.netnih.gov |

Table 3: Role of Common Modifiers in TTIP-based Sol-Gel Synthesis.

Mechanisms of Hydrolysis and Polycondensation in Sol-Gel Processes

Kinetic Studies of Hydrolysis and Condensation Reactions

The sol-gel process, a versatile method for synthesizing materials, relies on the hydrolysis and condensation of metal alkoxide precursors. In the case of titanium tetrapropoxide (TTIP), these reactions are particularly sensitive and complex. uctm.edu The kinetics of hydrolysis and condensation of TTIP under neutral conditions have been explored using techniques like light scattering. This method allows for the investigation of the process across various concentrations of TTIP and water. researchgate.net

Molecular dynamics simulations have also been employed to delve into the hydrolysis kinetics of TTIP at high temperatures. These simulations reveal that the main reaction pathway involves several stages, starting with the dissociation of a C–O bond. stanford.edu The rate constant for the hydrolysis of TTIP has been determined using a second-order reaction model. At a pressure of 1 atm, the rate constant is expressed as k = 1.23 × 10¹⁴ × exp(−11, 323/T (K)) mol⁻¹cm³s⁻¹. stanford.edu

The reaction kinetics are significantly influenced by several factors, including the water-to-alkoxide ratio, pH, and the type of precursor. researchgate.netaau.dk For instance, the rate of hydrolysis and precipitation of titanium hydroxide, a key intermediate, is affected by the molar ratio of water to titanium. researchgate.net The presence of acidic or basic catalysts can also alter the hydrolysis and condensation rates. aau.dkresearchgate.net At a low pH of 3, the hydrolysis reaction is catalyzed by the protonation of the alkoxy groups, leading to a rapid reaction. aau.dkresearchgate.net Conversely, in alkaline conditions, the formation of strong nucleophiles through the deprotonation of hydroxo ligands accelerates condensation rates. aau.dk

The isothermal kinetics of the growth of titanium-oxo-alkoxy clusters (TOAC) during the controlled hydrolysis–condensation of TTIP in n-propanol have been studied at various temperatures. The kinetic curves of TOAC growth can be modeled using a cumulative two-parameter Weibull probability distribution function of the growth time. researchgate.net

Investigation of Intermediate Species Formation during Sol-Gel Transition

The transformation from a sol to a gel in the TTIP system involves the formation of various intermediate species. The initial stages of the reaction see the formation of titanium hydroxide, Ti(OH)₄, through the progressive replacement of isopropoxide groups with hydroxyl groups. cam.ac.uk This is followed by the decomposition of Ti(OH)₄ to eventually form titanium dioxide (TiO₂). cam.ac.uk

Molecular dynamics simulations have provided detailed insights into the evolution of species during TTIP hydrolysis at high temperatures. The process begins with the dissociation of a C-O bond to form Ti(O•)(OC₃H₇)₃. stanford.edu Subsequent reactions can involve the breaking of a Ti-O or another C-O bond, leading to species like TiO(OC₃H₇)₂ or Ti(O•)(OH)(OC₃H₇)₂. stanford.edu Further C-O cleavage in TiO(OC₃H₇)₂ results in the formation of TiO(OH)(OC₃H₇) and TiO(O•)(OC₃H₇). stanford.edu These smaller intermediates, such as TiO(OH)₂ and Ti•O(OH), then combine to form larger clusters. stanford.edu

The formation of these clusters is a critical step in the sol-gel transition. The intermediates produced from TTIP hydrolysis aggregate into larger clusters, a phenomenon that has been observed experimentally. stanford.edu Small species containing Ti=O and Ti-OH groups play a crucial role in this aggregation process. stanford.edu For example, molecules with a Ti=O double bond can form a Ti-O-Ti bridge to combine two molecules. stanford.edu

Electrospray ionization mass spectrometry (ESI-MS) has been used to investigate the titanium clusters present during the nucleation and growth phases of the sol-gel process. aau.dkresearchgate.net These studies have shown that the number of titanium atoms in the clusters varies depending on the specific alkoxide precursor used. aau.dkresearchgate.net For instance, titanium clusters formed from titanium tetraethoxide (TTE) were found to be smaller than those formed from TTIP under similar conditions. aau.dkresearchgate.net Interestingly, the pH of the solution does not seem to influence the nature of the titanium clusters formed. aau.dkresearchgate.net

Impact of Solvent Systems on Sol-Gel Reaction Pathways and Product Characteristics

The choice of solvent in the sol-gel synthesis of titania (TiO₂) from this compound (TTIP) significantly influences the reaction pathways and the final properties of the product. researchgate.netresearchgate.net Different alcohol solvents, such as methanol (B129727), ethanol (B145695), and isopropanol, have been studied for their effects on the characteristics of the resulting TiO₂ nanoparticles. researchgate.net

When methanol, ethanol, and isopropanol are used as solvents, the resulting TiO₂ nanoparticles exhibit different crystalline phases and sizes. researchgate.net For example, TiO₂ prepared in isopropanol tends to form a pure anatase crystalline phase with smaller crystallite sizes, whereas using methanol and ethanol can lead to a mix of anatase and rutile phases with larger crystallites. researchgate.net The solvent's properties, including the number of carbon atoms, boiling point, and viscosity, are key factors that affect the size of the TiO₂ nanoparticles. researchgate.net Solvents with higher boiling points, higher viscosity, and longer carbon chains generally lead to smaller crystallite sizes. researchgate.net

The solvent also plays a role in the morphology and porosity of the final product. For instance, TiO₂ nanoparticles prepared in ethanol have been shown to have a larger pore volume and pore size compared to those prepared in isopropanol, which can enhance their photocatalytic activity. researchgate.net The use of different solvents like ethylene (B1197577) glycol and isopropanol can also influence the degree of hydrolysis and condensation reactions. uctm.edu Gels prepared with ethylene glycol tend to exhibit a higher degree of these reactions. uctm.edu

Furthermore, the solvent can affect the phase stability of the resulting titania. In the absence of a solvent, the titania gel can remain amorphous up to 300°C. uctm.edu The addition of alcohols like ethylene glycol or isopropanol can also maintain this amorphous state up to similar temperatures. uctm.edu However, in some cases, such as with ethylene glycol and titanium(IV) butoxide, the amorphous state can be stable up to 400°C. uctm.edu

The interaction between the solvent and the precursor is crucial. In sol-gel processes, the reactivity of the precursor strongly influences the morphology of the final product. irost.ir Studies have compared the use of an acidic solvent (glacial acetic acid) versus an alcoholic solvent (ethanol) for the TTIP precursor. irost.ir It was found that acetic acid can be a better solvent for synthesizing smaller TiO₂ nanoparticles with higher crystallinity. irost.ir

Exploration of Two-Step Sol-Gel Processing Strategies

Two-step sol-gel processing offers enhanced control over the synthesis of materials derived from this compound (TTIP). atamanchemicals.comatamankimya.comatamanchemicals.com This approach allows for the formation of novel metal oxide/phosphonate (B1237965) hybrids and nanoporous titania with tailored properties. atamankimya.comatamanchemicals.comnih.govresearchgate.net

One such two-step method for creating mesoporous titania nanopowders begins with the hydrolysis of TTIP in a basic aqueous solution, a process mediated by a neutral surfactant. nih.govresearchgate.net The solid product from this initial step is then subjected to a second treatment in an acidified ethanol solution that also contains the TTIP precursor. nih.govresearchgate.net This second step serves to thicken the pore walls of the material. nih.govresearchgate.net The resulting powder can exhibit a high surface area and a large pore volume with uniform mesopores. nih.govresearchgate.net Key parameters in this second step, such as a lower pH and a higher concentration of the titanium precursor, have been found to improve the mesoporosity and crystallinity of the final titanium dioxide product. nih.govresearchgate.net

Another variation of the two-step sol-gel method involves the synthesis of titanium phosphate. In this process, TTIP is reacted with orthophosphoric acid (H₃PO₄). researchgate.net This method has been shown to produce materials with high proton conductivity, which is attributed to the presence of hydrogen bonding in P-OH groups and water molecules within the gel structure. researchgate.net

The two-step approach is also utilized in the preparation of materials for various applications. For example, it is a method for producing the raw material for barium strontium titanate films. atamankimya.comatamanchemicals.com Additionally, novel metal oxide/phosphonate hybrids have been successfully formed from TTIP using a two-step sol-gel process. atamankimya.comatamanchemicals.com

Control over Crystallinity and Morphological Characteristics of Sol-Gel Products

The crystallinity and morphology of materials produced from this compound (TTIP) through the sol-gel process can be precisely controlled by manipulating various synthesis parameters. ucl.ac.ukresearchgate.netnih.gov Factors such as the solvent, precursor concentration, pH, and post-synthesis treatments like calcination temperature significantly influence the final product's characteristics. aau.dkresearchgate.netresearchgate.netresearchgate.net

The choice of solvent plays a critical role in determining the crystalline phase and size of the resulting titania (TiO₂) nanoparticles. researchgate.netresearchgate.net For instance, using isopropanol as a solvent can lead to the formation of pure anatase TiO₂, while methanol and ethanol may produce a mixture of anatase and rutile phases. researchgate.net Solvents with higher boiling points and longer carbon chains tend to yield smaller crystallite sizes. researchgate.net

The pH of the reaction medium also has a profound effect on the particle size and morphology. At a low pH, the slow polycondensation rate results in the formation of a sol, whereas alkaline conditions lead to increased condensation rates and the precipitation of TiO₂ particles. aau.dk The hydrolysis ratio, or the molar ratio of water to TTIP, is another key factor influencing the final product. researchgate.net

Post-synthesis heat treatment, or calcination, is a common method to control crystallinity. The temperature at which calcination is performed can induce phase transformations in TiO₂. For example, the anatase crystalline structure is typically stable in the temperature range of 250 to 650°C. researchgate.net At around 650°C, a mixture of anatase and rutile phases can be observed, and at higher temperatures, the transformation to the rutile phase is completed. researchgate.net The calcination temperature also affects the crystallite size, with higher temperatures leading to larger particles. researchgate.net

Additives can also be used to control the crystalline phase. For instance, zirconia (ZrO₂) has been shown to retard the anatase-to-rutile phase transition in sol-gel derived TiO₂ powder. researchgate.net Furthermore, doping with elements like nitrogen can induce phase transformations; for example, nitrogen doping has been observed to cause a transition from highly aligned rutile to polycrystalline anatase at high temperatures. ucl.ac.uk

Advanced deposition techniques like "Temperature-step" Atomic Layer Deposition (TS-ALD) offer even finer control over the morphology and crystallinity of ultrathin TiO₂ coatings on substrates like carbon nanotubes. nih.gov This method involves adjusting the deposition temperature at different stages to achieve desired features, such as complete surface coverage with a conformal anatase layer. nih.gov

Table 1: Influence of Synthesis Parameters on TiO₂ Characteristics

| Parameter | Effect on Crystallinity | Effect on Morphology | Reference |

| Solvent Type | Can determine the crystalline phase (anatase, rutile, or mixed). | Affects particle size and porosity. | researchgate.netresearchgate.net |

| pH | Influences condensation rate, affecting particle formation. | Controls particle size and aggregation. | aau.dk |

| Calcination Temperature | Induces phase transformations (e.g., anatase to rutile). | Increases crystallite size with increasing temperature. | researchgate.net |

| **Additives (e.g., ZrO₂) ** | Can retard or promote phase transitions. | Can influence particle growth and final morphology. | researchgate.net |

| Deposition Technique | Allows for precise control over film crystallinity and orientation. | Enables deposition of conformal and uniform layers. | nih.gov |

Chemical Vapor Deposition (CVD) Techniques Employing TTIP

Chemical Vapor Deposition (CVD) is a versatile technique for producing thin films, and this compound (TTIP) is a commonly used precursor for depositing titanium-based materials. scirp.org TTIP is favored in many CVD processes due to its volatility and its ability to decompose cleanly to form titanium dioxide (TiO₂) and other titanium compounds. researchgate.netscirp.org

Ambient and Low-Pressure CVD of Titanium-Based Thin Films

Titanium-based thin films can be deposited using CVD under both ambient and low-pressure conditions, with TTIP serving as the titanium source. scirp.orgosti.gov Low-Pressure Chemical Vapor Deposition (LPCVD) is a well-established method for fabricating TiO₂ layers. scirp.org In a typical LPCVD process, TTIP is thermally dissociated, and the resulting species crystallize into the anatase phase of TiO₂ at temperatures around 400°C. scirp.org

The properties of the deposited films can be tailored by controlling the deposition conditions. For instance, in the LPCVD of TiO₂ using TTIP, introducing hydrogen (H₂) as a reduction gas can significantly decrease the resistivity of the resulting layer compared to films deposited using oxygen (O₂). scirp.org This is attributed to an increase in the density of Ti³⁺ ions in the film. scirp.org The dissociation energy of TTIP is higher in a hydrogen atmosphere than in an oxygen atmosphere. scirp.org

Ambient pressure CVD techniques have also been developed. For example, an atmospheric pressure plasma jet (APPJ) can be used to deposit TiO₂ thin films at low temperatures. mdpi.com In this method, a plasma jet is used to decompose the TTIP precursor and deposit a film onto a substrate. mdpi.com The morphology and properties of the films can be influenced by parameters such as the gas flow rate and the composition of the plasma gas. mdpi.com

Furthermore, TTIP can be used as a precursor for the ambient conditions vapor phase deposition of materials, including infiltration into polymer thin films. atamanchemicals.com This highlights the versatility of TTIP in various CVD and vapor deposition processes for creating functional thin films and coatings. atamanchemicals.comresearchgate.net

Table 2: Comparison of CVD Techniques for Titanium-Based Films Using TTIP

| CVD Technique | Operating Pressure | Key Features | Resulting Film Properties | Reference |

| Low-Pressure CVD (LPCVD) | Low Pressure (e.g., 3 mtorr) | Thermal dissociation of TTIP. | Can produce crystalline anatase TiO₂. Resistivity can be controlled by using different reactant gases (e.g., H₂ vs. O₂). | scirp.org |

| Ambient Pressure Plasma Jet (APPJ) | Atmospheric Pressure | Plasma-assisted decomposition of TTIP at low temperatures. | Morphology and properties are influenced by gas flow rates. Can produce films with strong UV absorption. | mdpi.com |

| Ambient Conditions Vapor Phase Deposition | Ambient Pressure | Infiltration of TTIP into polymer films. | Suitable for creating composite materials and functional coatings. | atamanchemicals.com |

Plasma-Enhanced Chemical Vapor Deposition (PECVD) with TTIP Precursors

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique for depositing a wide variety of thin films. oxinst.com In this process, a glow discharge is utilized to fragment and rearrange organometallic precursors, such as titanium tetraisopropoxide (TTIP), leading to the deposition of titanium-containing species embedded within a polymeric network. dur.ac.uk The injection of TTIP monomer into the glow discharge results in the formation of TiO₂ moieties dispersed throughout this polymer matrix. rsc.org

The stoichiometry of the resulting TiO₂/polymer composite can be controlled by adjusting the glow discharge parameters. rsc.org This method allows for the deposition of high-quality films with excellent uniformity and at high rates, while also providing control over film properties like refractive index and stress. oxinst.com One of the key advantages of PECVD is that it operates at lower temperatures compared to conventional Chemical Vapor Deposition (CVD). oxinst.com

Research has demonstrated that using a multi-jet hollow cathode plasma source can generate a high-density plasma, enabling the high-rate deposition of TiOₓ films at low temperatures with TTIP as the source material. researchgate.net Deposition rates of up to 50 nm/min have been achieved through this process. researchgate.net The as-deposited films are typically amorphous and consist of complex bonding structures. researchgate.net The use of hydrogen gas mixed with TTIP in the PECVD process can create films that are stable against oxidation and aging. dur.ac.uk

The following table summarizes the key parameters and outcomes of PECVD using TTIP:

| Parameter | Description | Outcome |

| Precursor | Titanium Tetraisopropoxide (TTIP) | Deposition of TiO₂/polymer composite films. rsc.org |

| Plasma Source | Glow discharge, multi-jet hollow cathode | Fragmentation of TTIP and generation of high-density plasma. dur.ac.ukresearchgate.net |

| Discharge Parameters | Power, frequency | Controls stoichiometry and properties of the deposited film. oxinst.comrsc.org |

| Co-reactant Gas | Hydrogen, Ammonia | Can enhance film stability and introduce other elements (e.g., Nitrogen). dur.ac.uk |

| Deposition Rate | Up to 50 nm/min | High-rate deposition is achievable. researchgate.net |

| Film Structure | Amorphous | As-deposited films are typically amorphous. researchgate.net |

Aerosol-Assisted CVD for Targeted Material Fabrication

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a modification of CVD that broadens the range of applicable precursors by mitigating the need for high volatility. aerosol-cdt.ac.uk In this technique, a solution of the precursor, such as titanium tetraisopropoxide (TTIP) in a solvent like methanol or ethanol, is aerosolized and then transported to the reaction chamber. researchgate.netucl.ac.uk

The choice of solvent and substrate can significantly influence the morphology and properties of the resulting thin films. researchgate.netucl.ac.uk For instance, when depositing titanium dioxide (TiO₂) from a TTIP/methanol solution, the resulting film morphology can differ from typical aerosol-assisted processes. researchgate.net At 550°C, depositions on steel substrates can yield needle- and rod-like particles. researchgate.net Furthermore, the crystalline phase of the TiO₂ can be selectively controlled; on steel or titanium substrates, only the rutile phase may be obtained, whereas on glass, anatase, a mix of anatase-rutile, or pure rutile can be formed depending on the temperature. ucl.ac.uk

The use of methanol as a carrier solvent tends to produce rutile films, while other solvents can lead to the formation of the anatase phase under the same conditions. ucl.ac.uk Even a small amount of methanol (as low as 15%) in an ethanol solvent can result in rutile being the predominant phase. ucl.ac.uk

The table below outlines the influence of different parameters in the AACVD of TiO₂ from TTIP:

| Parameter | Variation | Resulting TiO₂ Phase/Morphology |

| Substrate | Glass | Anatase, Anatase-Rutile mixture, or Rutile depending on temperature. ucl.ac.uk |

| Steel, Titanium | Exclusively Rutile phase. ucl.ac.uk | |

| Solvent | Methanol | Predominantly Rutile phase. ucl.ac.uk |

| Other organic solvents | Exclusively Anatase phase on steel. ucl.ac.uk | |

| Temperature | 400-550°C | Influences crystalline phase and particle morphology. researchgate.net |

Analysis of Gas-Phase Nucleation Phenomena in CVD Processes

In Chemical Vapor Deposition (CVD), gas-phase nucleation is a critical phenomenon that can influence the quality and microstructure of the deposited film. nasa.govnih.gov Homogeneous nucleation, which occurs in the gas phase without a preferential site, can lead to the formation of particles, potentially resulting in rough or non-uniform films. nih.gov This is in contrast to heterogeneous nucleation, which occurs on the substrate surface and is generally more favorable for controlled film growth. nih.gov

The conditions for the onset of gas-phase reactions and subsequent particle nucleation are a subject of study to optimize CVD processes. nasa.gov The goal is to achieve high deposition rates while avoiding undesirable homogeneous nucleation. nasa.gov The chemistry of the precursor and any co-reactants plays a significant role in the gas-phase reactions. researchgate.net For instance, in the CVD of titanium carbide from titanium tetrachloride, the choice of carbon precursor (methane, acetylene, or propane) significantly alters the gas-phase chemistry and the stability of various species. researchgate.net

Understanding and controlling these gas-phase phenomena are essential for producing high-quality thin films with desired properties. nih.gov

Hydrothermal and Solvothermal Synthesis Methods from TTIP Precursors

Hydrothermal and solvothermal synthesis are widely used methods for preparing nanomaterials. youtube.comsciopen.com These techniques involve chemical reactions in a closed system, typically a Teflon-lined stainless-steel autoclave, at elevated temperatures and pressures. youtube.com When water is used as the solvent, the method is termed hydrothermal, while other solvents are used in the solvothermal process. youtube.com

Titanium tetraisopropoxide (TTIP) is a common precursor for the synthesis of titanium dioxide (TiO₂) nanostructures via these methods. nih.gov In a typical hydrothermal synthesis, TTIP is added to a water and ethanol solution, which is then heated in an autoclave. nih.gov This process can be used to produce both titanium nanoparticles (TNPs) and titanium nanotubes (TNTs). nih.gov

Solvothermal synthesis using TTIP as a precursor allows for the creation of various titanium-oxo clusters. nih.gov By reacting TTIP with different organic acids in solvents like ethanol or isopropanol at mild temperatures (80–90 °C), crystalline materials with varying core structures can be obtained. nih.gov The stoichiometry of the reaction and the choice of ligands can be tuned to produce specific tetranuclear or hexanuclear Ti-oxo clusters. nih.gov

The table below presents examples of Ti-oxo clusters synthesized via the solvothermal method with TTIP:

| Product | Organic Acid | Solvent | Synthesis Temperature |

| Ti₄O₂(OⁱPr)₁₀(OOCPhMe)₂ | p-Toluic acid | 2-propanol | 90 °C |

| Ti₆O₆(OEt)₆(OOCCHPh₂)₆ | Diphenylacetic acid | Ethanol | 90 °C |

Impregnation Techniques for Nanomaterial Synthesis Utilizing Support Matrices

Impregnation is a common method for synthesizing supported nanoparticles, where a support material is impregnated with a precursor solution. mdpi.com A variation of this is the suspension impregnation method (SiM), which has been shown to be an effective alternative to the traditional incipient wetness impregnation (IiM) for creating noble metal nanoparticles on a titanium oxide support. mdpi.comresearchgate.net

In the SiM, the support material is suspended in a solution containing the metal precursor, and the synthesis of the metal particles occurs in situ. researchgate.net This technique has demonstrated the ability to produce smaller and more uniform nanoparticles compared to the IiM method. researchgate.net For example, when synthesizing gold nanoparticles on a TiO₂ support, the SiM resulted in particle sizes of 2–3 nm, whereas the IiM produced larger particles in the range of 3–9 nm. researchgate.net

Plasma-Based Synthesis of Organometallic Titanium Oxides

Plasma-based synthesis offers a unique route to produce organometallic titanium oxides that are difficult to obtain through conventional chemical methods. scirp.org This technique utilizes low-pressure plasmas, often of water vapor, to react with a solid-phase precursor like this compound (TTP). scirp.org The energetic particles within the plasma induce chemical reactions that lead to a partial separation of the organic and inorganic components of the TTP precursor. scirp.org

This process results in the formation of organometallic films and particles containing titanium oxide (TiO). scirp.org The resulting particles can range in size from approximately 50 to 414 nm. scirp.org Analysis of these materials indicates that a significant portion of the organic component remains, with C/Ti atomic ratios in the range of 0.63–0.54. scirp.org The structure of these organometallic compounds is often amorphous, though they may exhibit some short-range order resembling anatase and rutile phases. scirp.org

The chemical structure of the synthesized TiO particles reveals that the primary chemical state of titanium is O₂-Ti-O₂, which is part of the original precursor structure. researchgate.net However, the dominant chemical state for oxygen becomes Ti-O-Ti, indicating the rupture of the initial Ti-O-C bonds in the precursor. researchgate.net This process also leads to dehydrogenation and the formation of multiple bonds due to the continuous collisions within the plasma environment. researchgate.net

The following table summarizes the characteristics of organometallic titanium oxides synthesized via plasma treatment of TTP:

| Property | Description |

| Precursor | This compound (TTP) |

| Plasma Gas | Water vapor |

| Particle Size | 50 - 414 nm scirp.org |

| Morphology | Semispheres and fibers researchgate.net |

| Composition | Organometallic with C/Ti ratios of 0.63-0.54 and O/Ti ratios of 1.89-1.96 scirp.org |

| Crystallinity | Primarily amorphous with some localized ordering scirp.org |

| Key Chemical Bonds | O₂-Ti-O₂ and Ti-O-Ti researchgate.net |

Reaction Mechanisms and Kinetic Studies of Titanium Tetraisopropoxide

Fundamental Mechanisms of Hydrolysis and Condensation

The conversion of titanium tetraisopropoxide into titanium dioxide typically proceeds through hydrolysis and condensation reactions, especially in sol-gel and certain chemical vapor deposition (CVD) processes. researchgate.netresearchgate.net Hydrolysis involves the reaction of TTIP with water, leading to the replacement of isopropoxy (-OiPr) ligands with hydroxyl (-OH) groups. researchgate.net This is followed by condensation reactions, where Ti-O-Ti bridges are formed through either olation (forming Ti-OH-Ti bridges) or oxolation (forming Ti-O-Ti bridges with the elimination of water or alcohol). researchgate.net

The hydrolysis of TTIP can be a stepwise process, with the sequential replacement of the four isopropoxy groups. cam.ac.ukstanford.edu The rate of these reactions is influenced by factors such as temperature, pressure, and the presence of catalysts. stanford.edu For instance, in the presence of water, hydrolysis pathways can dominate the conversion of TTIP, even at high temperatures. stanford.edu

Ligand substitution in titanium complexes like TTIP can occur through an associative mechanism. libretexts.orgwikipedia.org This pathway is characterized by the initial approach and coordination of an incoming ligand (in this case, often a water molecule) to the titanium center before the departure of a leaving group (an isopropoxy ligand). libretexts.org This process involves an expansion of the coordination number of the titanium atom, forming a higher-coordinated intermediate. wikipedia.orglibretexts.org

For coordinatively unsaturated complexes, which have fewer than 18 valence electrons, the associative pathway is common. libretexts.org The reaction rate for associative substitution is typically dependent on the concentration of both the metal complex and the incoming ligand, following second-order kinetics. wikipedia.org The entropy of activation for associative mechanisms is generally negative, reflecting the increase in order as the incoming ligand and the complex combine in the rate-determining step. libretexts.org In the context of TTIP hydrolysis, a water molecule acts as a nucleophile, attacking the electron-deficient titanium center and facilitating the displacement of an isopropoxide ligand.

Computational modeling has become an indispensable tool for elucidating the complex reaction dynamics of TTIP at an atomic level. arxiv.org Techniques such as reactive force field molecular dynamics (ReaxFF-MD) and metadynamics simulations have provided significant insights into the thermolysis and hydrolysis of TTIP. arxiv.orgstanford.edu These methods allow for the simulation of bond-breaking and bond-forming events, revealing detailed reaction pathways that may be difficult to observe experimentally. arxiv.org

ReaxFF-MD simulations have been employed to study the initial stages of TTIP conversion to titanium-containing clusters, capturing the dynamics under conditions relevant to thin film deposition. arxiv.orgresearchgate.net These simulations have challenged previously held assumptions about TTIP decomposition, revealing alternative, energetically favorable reaction pathways. arxiv.org Furthermore, molecular dynamics simulations have been used to determine kinetic parameters for TTIP hydrolysis over a wide range of temperatures and pressures. stanford.edu For example, a second-order reaction model for hydrolysis at 1 atm yielded a rate constant of k = 1.23 × 1014 × exp(−11,323/T(K)) mol−1cm3s−1. stanford.edu

Unimolecular Decomposition Pathways of TTIP

In the absence of water or at sufficiently high temperatures, TTIP undergoes unimolecular decomposition. cam.ac.ukcam.ac.uk Several key pathways for its thermal decomposition have been identified through experimental and computational studies. These pathways often compete with each other, and their relative importance can depend on the specific reaction conditions.

A systematically derived mechanism for the thermal decomposition of TTIP, based on an analogy with isopropanol (B130326) decomposition, has identified three primary pathways:

The stepwise release of propene (C3H6) through four-membered ring transition states. cam.ac.ukcam.ac.uk

The successive abstraction of methyl radicals (•CH3) via C-C bond cleavage, followed by hydrogen abstraction to form C=C double bonds. cam.ac.ukcam.ac.uk

Hydrogen abstraction from the methyl groups of the isopropoxide ligands, also followed by the release of propene. cam.ac.ukcam.ac.uk

These decomposition routes ultimately lead to the formation of titanium hydroxide (B78521), Ti(OH)4, as a stable intermediate product. cam.ac.ukcam.ac.uk

Recent studies combining UV-photodissociation experiments with quantum chemical calculations have brought to light a significant, previously overlooked decomposition pathway: the elimination of acetone (B3395972). acs.orgresearchgate.netnih.gov This reaction proceeds through a four-centered transition state and has been identified as a primary decomposition process for TTIP. acs.orgresearchgate.netnih.gov

The effective activation barrier for this acetone elimination channel was calculated to be approximately 49 kcal/mol. nih.govamericanelements.com This pathway, followed by the dissociative loss of a hydrogen atom, is considered a dominant channel in the unimolecular decay of TTIP. acs.orgnih.gov The formation of acetone has also been observed in thermal desorption studies of TTIP on silicon surfaces. researchgate.net

The elimination of propylene (B89431) (propene) is a well-established thermal decomposition pathway for TTIP. cam.ac.ukcam.ac.uk This reaction is often described as a β-hydride elimination process, where a hydrogen atom from the methyl group of the isopropoxy ligand is transferred to the oxygen atom, leading to the formation of a Ti-OH group and the release of a propylene molecule. arxiv.org

Energetically, the propylene elimination pathway has been found to have a higher activation barrier than the competing acetone elimination. acs.orgnih.govamericanelements.com The difference in the effective activation barriers is reported to be around 13 kcal/mol, making acetone elimination the more favorable process under certain conditions. nih.govamericanelements.com

Interactive Data Table: Comparison of Activation Barriers for TTIP Decomposition

| Decomposition Pathway | Activation Barrier (kcal/mol) | Source |

| Acetone Elimination | ~49 | nih.govamericanelements.com |

| Propylene Elimination | ~62 (inferred) | nih.govamericanelements.com |

The decomposition can also proceed through the cleavage of the Ti-O bond or the C-O bond within the isopropoxy ligand. arxiv.org Reactive force field molecular dynamics simulations have shown that the second stage of thermal decomposition can involve C-O bond dissociation, releasing C3Hx species, or Ti-O bond dissociation. arxiv.org The specific pathway taken can influence the nature of the intermediate titanium-containing species and, ultimately, the properties of the final TiO2 material.

Thermal Decomposition Kinetics and Mechanistic Elucidation

The thermal decomposition of TTIP is a complex process involving numerous elementary reactions and intermediate species. Understanding its kinetics is fundamental to controlling the properties of the resulting materials.

Development of Comprehensive Chemical Kinetic Mechanisms for TTIP Decomposition

The development of a detailed and thermodynamically consistent chemical mechanism for the thermal decomposition of TTIP has been a significant area of research. Early models often assumed a simple one-step decomposition, but more sophisticated mechanisms have since been proposed. cam.ac.uk

A foundational approach has been to draw an analogy between the decomposition of the isopropoxide ligands of TTIP and the decomposition of isopropanol, given their structural similarities. cam.ac.ukcam.ac.uk This has led to the development of complex kinetic models. For instance, one such mechanism incorporates 462 titania species in 8,666 reactions, in addition to the isopropanol sub-mechanism. cam.ac.uk Another model describes the decomposition of TTIP to titanium (IV) hydroxide through 61 reactions involving 25 Ti-containing species. researchgate.net

These comprehensive mechanisms identify three primary reaction pathways for the decomposition of the isopropoxide branches:

Step-wise release of propene (C₃H₆) via a four-member ring transition state. cam.ac.ukcam.ac.uk

Successive abstraction of methyl (CH₃) radicals through C-C bond cleavage, followed by hydrogen abstraction to form C=C double bonds. cam.ac.ukcam.ac.uk

Hydrogen abstraction from the isopropoxide methyl groups , which is also followed by the release of propene. cam.ac.ukcam.ac.uk

While the β-hydride elimination process, leading to propene and water, has been conventionally assumed to be the dominant reaction, recent computational studies challenge this. researchgate.netarxiv.org Reactive force field molecular dynamics (ReaxFF-MD) simulations suggest that the initial ligand pyrolysis occurs spontaneously and exclusively via C-O bond dissociation, but not always through the β-hydride elimination pathway, indicating that other reaction routes are also significant. arxiv.org

Influence of Temperature and Gaseous Environments on Decomposition Rates

The rate of TTIP decomposition is highly sensitive to both temperature and the composition of the surrounding gaseous environment.

Temperature Effects: The onset of TTIP's thermal decomposition is reported to be around 250°C (523 K). arxiv.org Experimental studies in tubular reactors have been conducted at temperatures ranging from 492°C to 579°C to match the rate constants of titanium tetrachloride (TiCl₄) oxidation. tandfonline.com Thermogravimetric analysis (TGA) shows that the temperature for 0.5% mass loss of pure TTIP is 93.5°C, which decreases to 86.8°C after the precursor has been exposed to thermal stress at 180°C, indicating the formation of less stable impurities. nih.gov Computational simulations often use higher temperatures (e.g., 1000 K to 2500 K) to accelerate reaction kinetics and probe high-energy pathways. arxiv.orgucl.ac.uk At higher temperatures (~2000 K), Ti-O bond dissociations become more frequent relative to C-O bond dissociations. arxiv.org

Gaseous Environment Effects: The presence of other gases significantly influences the decomposition mechanism and rate.

Water (H₂O): Hydrolysis is a dominant primary reaction for TTIP decomposition in flames. researchgate.netnsc.ru The presence of water can lead to different chemical pathways than those predicted by the isopropanol analogy alone. cam.ac.ukcam.ac.uk ReaxFF MD simulations of TTIP hydrolysis at 1 atm yielded a second-order rate constant of k = 1.23 × 10¹⁴ × exp(−11,323/T(K)) mol⁻¹cm³s⁻¹. stanford.edu However, in other ReaxFF-MD simulations under dilute conditions, H₂O molecules were found to be ineffective in accelerating the decomposition of a single TTIP molecule. arxiv.org

Hydrogen Radicals (H•): The presence of H radicals is critical for facilitating and accelerating the decomposition process, especially in later stages. arxiv.org Simulations show that 10 H radical atoms can speed up the initial decomposition by approximately 6.5 times compared to TTIP alone. arxiv.org This is attributed to H radicals bonding to oxygen atoms, which makes it easier to cleave bonds at every decomposition step except the first. arxiv.org

Molecular Hydrogen (H₂) and Oxygen (O₂): In dilute gas-phase simulations, H₂ molecules did not interact with or affect the decomposition kinetics of TTIP. arxiv.org The presence of gaseous O₂ molecules, however, leads to the much earlier formation of TiO₂ compared to pyrolysis in an inert atmosphere. researchgate.net

Table 1: Influence of Gaseous Environment on TTIP Decomposition

| Gaseous Species | Observed Effect | Research Method | Citation |

| Water (H₂O) | Dominant primary reaction in flames; hydrolysis pathway is a major contributor to TTIP conversion at high temperatures. | Flame-sampling mass spectrometry; ReaxFF MD | researchgate.netnsc.rustanford.edu |

| Hydrogen Radicals (H•) | Significantly accelerate the decomposition rate by facilitating bond cleavage after the initial step. | ReaxFF-MD Simulations | arxiv.org |

| Molecular Hydrogen (H₂) | No significant effect on decomposition kinetics in the dilute gas phase. | ReaxFF-MD Simulations | arxiv.org |

| Oxygen (O₂) | Promotes earlier formation of TiO₂ compared to pyrolysis. | ReaxFF-MD Simulations | researchgate.net |

Identification and Characterization of Key Intermediate Titanium Species

Numerous studies have focused on identifying the intermediate species formed during TTIP decomposition. A pivotal finding from equilibrium analysis and kinetic modeling is the stability of titanium hydroxide (Ti(OH)₄) . It is considered the most thermodynamically stable titanium species at temperatures below 1250 K and is a final product in many proposed thermal decomposition mechanisms before the ultimate formation of TiO₂. cam.ac.ukcam.ac.ukstanford.edu

However, under different conditions, a variety of other key intermediates are observed:

In high-temperature flame environments and through molecular beam mass spectrometry, less-oxidized species such as atomic titanium (Ti) and titanium(II) oxide (TiO) have been identified as important primary products. researchgate.netresearchgate.net Other detected species include TiH, HTiO, TiO₃, and Ti₂O₃. researchgate.netnsc.ru

Reactive force field simulations have identified a range of complex intermediates, including species with one or two C-O bonds like TiO(OC₃H₇)₂ and Ti(O•)(OH)(OC₃H₇)₂ , as well as larger clusters like Ti₂OₓCᵧHₙ . stanford.eduresearchgate.net

Exposure of TTIP to thermal stress can lead to the formation of impurities that result in an increase of unstable Ti²⁺ (TiO) oxidation states in the final TiO₂ film. nih.govmdpi.com

Photoinitiated Decomposition and UV-Photodissociation Studies of TTIP

Photoinitiated decomposition provides an alternative, non-thermal route to break down TTIP, offering different mechanistic pathways. Studies involving UV-photodissociation have provided novel insights into the molecule's fragmentation.

A key study investigated the UV-photodissociation of TTIP at a wavelength of 266 nm under molecular beam conditions, using mass spectrometry time-of-flight (MS-TOF) techniques for detection. acs.orgnih.gov The most abundant photofragments detected were atomic titanium (Ti) and titanium(II) oxide (TiO) . researchgate.netacs.orgnih.gov

Crucially, these experimental results, when rationalized with quantum chemical calculations, revealed a new primary decomposition pathway: a four-centered acetone-elimination reaction . acs.orgnih.govamericanelements.com This finding contrasts with many thermal decomposition mechanisms that favor propylene elimination. The key findings from these studies are summarized below.

Table 2: Key Findings from UV-Photodissociation Studies of TTIP at 266 nm

| Finding | Details | Citation |

| Primary Decomposition Process | A novel four-centered acetone-elimination reaction was identified as the primary process, contrary to the commonly assumed propylene elimination. | researchgate.netacs.orgnih.gov |

| Activation Barrier | The calculated effective activation barrier for the acetone-elimination channel is ~49 kcal/mol, which is ~13 kcal/mol lower than that for the competing propylene elimination pathway. | acs.orgnih.gov |

| Dominant Unimolecular Decay | The acetone-elimination process, followed by the dissociative loss of a hydrogen atom, is the dominant channel for TTIP's unimolecular decay. | acs.orgnih.gov |

| Major Photofragments | Atomic titanium (Ti) and titanium(II) oxide (TiO) were the most abundant photofragments detected experimentally. | researchgate.netacs.orgamericanelements.com |

| Mechanism of Fragment Formation | The sequential loss of isopropoxy moieties via the acetone-elimination and H-atom loss steps is proposed to produce atomic Ti. The combination of this pathway with propylene elimination can lead to the formation of TiO. | acs.orgnih.gov |

These results suggest that the existing mechanisms for both thermal and photoinitiated decomposition of TTIP may need to be reconsidered to include these newly identified pathways. acs.orgnih.gov

Advanced Spectroscopic and Computational Approaches to Reaction Mechanism Elucidation

The elucidation of complex TTIP decomposition mechanisms heavily relies on the synergy between advanced experimental techniques and high-level computational modeling.

Spectroscopic Approaches:

In-situ Fourier Transform Infrared (FT-IR) Spectroscopy: This technique has been used to conduct mechanistic studies of the chemical vapor deposition of TiO₂ from TTIP, providing real-time information about the species present on the substrate surface and in the gas phase. arxiv.org

Molecular Beam Mass Spectrometry (MBMS): This has been instrumental in studying TTIP decomposition in flame environments, allowing for the sampling and identification of reactive intermediates like TiO, Ti, and Ti(OH)₄ directly from the flame. researchgate.netnsc.ruresearchgate.net

Mass Spectrometry Time-of-Flight (MS-TOF): This method, particularly when coupled with a laser source, is essential for UV-photodissociation studies, enabling the mass analysis of photofragments to determine decomposition pathways. researchgate.netacs.orgnih.gov

Computational Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and high-accuracy coupled-cluster methods (e.g., DLPNO-CCSD(T)) are used to calculate the geometries, vibrational frequencies, and energies of reactants, transition states, and products. researchgate.netacs.orgresearchgate.net This data is crucial for determining reaction barriers and thermodynamic properties, which are used to build and validate kinetic models. cam.ac.uknih.govfigshare.com

Reactive Force Field Molecular Dynamics (ReaxFF-MD): ReaxFF is a powerful computational tool that can simulate chemical reactions in large atomic systems (thousands of atoms) over nanosecond timescales. arxiv.orgucl.ac.ukresearchgate.netarxiv.org It has been used extensively to investigate the initial decomposition pathways of TTIP, the influence of the gaseous environment, and the subsequent formation of nanoclusters, providing an atomistic-level view of the dynamic processes that are difficult to observe experimentally. arxiv.orgstanford.edu

Metadynamics: This is an enhanced sampling simulation technique used in conjunction with methods like ReaxFF-MD to calculate the free energy profiles of chemical reactions. arxiv.org It helps to quantify the reaction barriers for different competing pathways, such as C-O versus Ti-O bond dissociation, providing a more quantitative understanding of the reaction dynamics. arxiv.orgarxiv.org

Together, these advanced methods have challenged long-held assumptions like the universality of the β-hydride elimination pathway and have provided a more nuanced and detailed picture of the intricate chemical transformations that TTIP undergoes during decomposition. arxiv.orgacs.org

Catalytic Applications of Titanium Tetraisopropoxide in Organic and Inorganic Transformations

Asymmetric Catalysis in Complex Organic Synthesis

The tetrahedral and diamagnetic nature of titanium tetraisopropoxide allows it to form complex chiral catalysts that are instrumental in asymmetric synthesis. wikipedia.orgatamanchemicals.com These catalysts guide reactions to produce one enantiomer of a chiral product in preference to the other, a critical requirement in the synthesis of pharmaceuticals and fine chemicals. youtube.comnumberanalytics.com

The Sharpless epoxidation is a landmark enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgyoutube.com This reaction relies on a catalyst system composed of titanium tetraisopropoxide, diethyl tartrate (DET), and an oxidant, typically tert-butyl hydroperoxide (t-BuOOH). wikipedia.orgyoutube.com The role of TTIP is to act as a Lewis acid, forming a chiral complex with the diethyl tartrate ligand. youtube.com This complex coordinates with the allylic alcohol substrate and the hydroperoxide, enabling a stereospecific oxygen transfer to the double bond. youtube.comyoutube.com

The stereochemical outcome of the epoxidation is highly predictable and is determined by the chirality of the diethyl tartrate used. youtube.com The use of (+)-diethyl tartrate typically delivers the oxygen atom to one face of the alkene, while (-)-diethyl tartrate directs it to the opposite face, resulting in high enantiomeric excesses, often exceeding 90%. scripps.edu The reaction is notable for its reliability across a wide range of allylic alcohol substrates. wikipedia.org Chiral epoxides are valuable synthetic intermediates, readily converted into diols, aminoalcohols, and ethers, making the Sharpless epoxidation a cornerstone of modern asymmetric synthesis. wikipedia.org

Table 1: Key Components and Features of the Sharpless Epoxidation

| Component | Role | Typical Reagent |

| Catalyst | Forms the active chiral complex | Titanium Tetraisopropoxide (TTIP) |

| Chiral Ligand | Controls the stereoselectivity | Diethyl Tartrate (DET) or Diisopropyl Tartrate (DIPT) |

| Oxidant | Source of the oxygen atom | tert-Butyl Hydroperoxide (t-BuOOH) |

| Substrate | Molecule to be epoxidized | Primary or Secondary Allylic Alcohols |

| Key Outcome | High enantioselectivity | Synthesis of Chiral 2,3-Epoxyalcohols |

Titanium tetraisopropoxide is also a key catalyst in the Kulinkovich reaction, a method for synthesizing cyclopropanols from carboxylic esters. atamankimya.comwikipedia.orgorganic-chemistry.org The reaction involves treating an ester with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a catalytic amount of Ti(O-i-Pr)₄. organic-chemistry.org The process generates a reactive titanacyclopropane intermediate in situ. wikipedia.orgorganic-chemistry.org

The mechanism involves the initial reaction of two equivalents of the Grignard reagent with Ti(O-i-Pr)₄ to form an unstable dialkyltitanium species. organic-chemistry.org This species undergoes β-hydride elimination to produce the titanacyclopropane. organic-chemistry.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol (B106826) product after hydrolysis. organic-chemistry.org An asymmetric variant of the Kulinkovich reaction has been developed using chiral ligands, such as TADDOL, in conjunction with the titanium catalyst to achieve stereoselective formation of cyclopropanes. wikipedia.org

Table 2: Overview of the Kulinkovich Reaction

| Component | Function | Example |

| Titanium Catalyst | Generates the reactive intermediate | Titanium Tetraisopropoxide (Ti(O-i-Pr)₄) |

| Organometallic Reagent | Forms the titanacyclopropane | Ethylmagnesium Bromide (EtMgBr) |

| Substrate | Carbonyl source for cyclopropanation | Carboxylic Esters, Amides, Lactones |

| Product | The resulting cyclic alcohol | Substituted Cyclopropanols |

| Asymmetric Variant | Induces enantioselectivity | Use of chiral ligands like TADDOL |

Titanium tetraisopropoxide, in combination with chiral ligands like BINOL (1,1'-bi-2-naphthol), is effective in catalyzing the asymmetric addition of nucleophiles to carbonyl compounds. sapub.orgnih.gov These reactions are fundamental for creating chiral secondary and tertiary alcohols, which are important building blocks in organic synthesis. nih.gov

For example, a catalyst generated from Ti(O-i-Pr)₄ and BINOL promotes the asymmetric allylation of ketones using tetraallylstannane, yielding tertiary homoallylic alcohols with high enantioselectivities (79-95%) and in excellent yields (80-99%). sapub.org Similarly, the catalytic asymmetric addition of alkyl groups from dialkylzinc reagents to aldehydes is a well-studied transformation. nih.govnih.gov Mechanistic studies suggest that the role of the dialkylzinc is to transfer the alkyl group to the titanium center, forming a reactive alkyltitanium species that then adds to the aldehyde in an enantioselective manner, guided by the chiral BINOL-titanium complex. nih.gov

Table 3: Asymmetric Additions to Carbonyls Catalyzed by TTIP Systems

| Reaction Type | Chiral Ligand | Nucleophile Source | Carbonyl Substrate | Product |

| Asymmetric Allylation | BINOL | Tetraallylstannane | Ketones | Tertiary Homoallylic Alcohols |

| Asymmetric Alkylation | BINOL | Dialkylzinc (e.g., ZnMe₂) | Aldehydes | Chiral Secondary Alcohols |

| Asymmetric Furyl Addition | (S)-BINOL | (3-furyl)Ti(OiPr)₃ | Ketones | Chiral Tertiary Furyl Alcohols |

The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is another significant application of TTIP-based catalysts. wikipedia.orgatamanchemicals.com Chiral sulfoxides are valuable as chiral auxiliaries and are present in some bioactive molecules, such as the proton pump inhibitor esomeprazole. nih.govresearchgate.net

Catalytic systems for this transformation often involve a complex of titanium tetraisopropoxide with a chiral diol ligand, such as diethyl tartrate or hydrobenzoin. nih.govrsc.org The oxidation is typically carried out using a hydroperoxide, like cumene (B47948) hydroperoxide or tert-butyl hydroperoxide, as the terminal oxidant. researchgate.netrsc.org These reactions can achieve impressive enantioselectivities, in some cases exceeding 99% enantiomeric excess. rsc.org More environmentally benign protocols have also been developed using aqueous hydrogen peroxide as the oxidant in the presence of specifically designed titanium complexes, allowing for the controlled oxidation of sulfides to sulfoxides at room temperature. nih.govrsc.org

Table 4: Catalytic Systems for Enantioselective Sulfide Oxidation

| Titanium Catalyst System | Oxidant | Substrate | Product | Enantioselectivity |

| Ti(O-i-Pr)₄ / Diethyl Tartrate | Cumene Hydroperoxide | Thioethers | Chiral Sulfoxides | Up to >99.9% ee rsc.org |

| Ti(O-i-Pr)₄ / (S,S)-Hydrobenzoin | Hydroperoxides | Aryl Benzyl Sulfides | Chiral Sulfoxides | Generally high nih.gov |

| Salen-Titanium Complexes | Aqueous H₂O₂ | Organic Sulfides | Chiral Sulfoxides | Efficient and selective nih.govrsc.org |

Titanium tetraisopropoxide, when used with a chiral ligand, can catalyze the asymmetric addition of cyanide to aldehydes and ketones, producing optically active cyanohydrins. researchgate.net Cyanohydrins are versatile intermediates that can be converted into other important functional groups, such as α-hydroxy acids and β-amino alcohols.

The catalytic system often involves a complex of Ti(O-i-Pr)₄ with a chiral ligand, such as a derivative of a salen ligand or a self-assembled catalyst from multidentate ligands. rsc.org This chiral titanium complex activates the carbonyl group and directs the nucleophilic attack of a cyanide source, commonly trimethylsilylcyanide (TMSCN), to one face of the carbonyl, leading to the formation of an enantiomerically enriched cyanohydrin. researchgate.net For instance, catalysts derived from Ti(O-i-Pr)₄ and chiral Schiff base ligands have been shown to be effective in the asymmetric cyanation of aldehydes. thieme-connect.de

Table 5: Asymmetric Cyanohydrin Synthesis using TTIP Catalysts

| Catalyst System | Cyanide Source | Substrate | Product |

| Ti(O-i-Pr)₄ / Chiral Ligand | Trimethylsilylcyanide (TMSCN) | Aldehydes, Ketones | Optically Active Cyanohydrins |

| Self-Assembled Ti-Catalyst | Ethyl Cyanoformate | Aldehydes | Cyanoethoxycarbonylation Products |

Role of TTIP as a Mild Lewis Acid Catalyst

Beyond its central role in forming chiral catalytic complexes, titanium tetraisopropoxide is itself a mild and effective Lewis acid catalyst for a variety of organic transformations. sigmaaldrich.comresearchgate.net Its Lewis acidity allows it to activate carbonyl compounds and other functional groups toward nucleophilic attack. researchgate.netgalchimia.com

TTIP is used to catalyze transesterification reactions under neutral conditions, a property that is particularly useful in the synthesis of complex molecules like macrolides. researchgate.netsigmaaldrich.com It also mediates condensation reactions, such as the formation of pyrimidin-4-ones from β-ketoamides and primary amides at high temperatures. galchimia.com In combination with N-heterocyclic carbene (NHC) catalysis, Ti(O-i-Pr)₄ can activate α,β-unsaturated aldehydes to promote conjugate addition reactions. researchgate.net Furthermore, it is employed in reductive amination procedures, where it facilitates the formation of an imine from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. rsc.org The mild nature of Ti(O-i-Pr)₄ makes it compatible with a wide range of functional groups, enhancing its utility as a versatile catalyst in organic synthesis. researchgate.net

Catalysis in Esterification and Transesterification Reactions

Titanium tetraisopropoxide is a well-established catalyst for both esterification and transesterification reactions. atamanchemicals.com It offers an efficient alternative to traditional acid catalysts like sulfuric acid, particularly when reduced toxicity is a priority. atamanchemicals.com The compound's catalytic activity enhances reaction yields and helps to eliminate unwanted byproducts. atamanchemicals.com

In the synthesis of polyesters, such as poly(ethylene vanillate), titanium-based catalysts, including titanium tetraisopropoxide, have demonstrated greater catalytic activity during the esterification stage compared to other catalysts like antimony trioxide. mdpi.com Mechanistic studies suggest that the catalytic activity of titanium compounds in esterification is not solely based on Lewis acidity but also involves the Brønsted basicity of in situ formed carboxylate groups. researchgate.net This dual nature facilitates the reaction, and hydrogen bonding plays a crucial role in organizing substrates and stabilizing intermediates. researchgate.net

The following table summarizes the effectiveness of different catalysts in the esterification step of poly(ethylene vanillate) synthesis.

| Catalyst | Conversion of -COOH groups (%) |

| Titanium Isopropoxide (TIS) | 80 - 85 |

| Titanium Butoxide (TBT) | 80 - 85 |

| Antimony Trioxide (Sb2O3) | 73 |

| Data sourced from a study on the synthesis of poly(ethylene vanillate) mdpi.com |

Polymerization and Crosslinking Catalysis

Titanium tetraisopropoxide plays a significant role as a catalyst in various polymerization and crosslinking processes. atamanchemicals.comatamanchemicals.com Its applications range from the production of common polymers to the initiation of specific polymerization reactions and the crosslinking of elastomers.

Catalytic Activity in Polyolefin and Polycarbonate Production

Titanium tetraisopropoxide is utilized as a metal catalyst in the manufacturing of polyolefins and polycarbonates. atamanchemicals.com It contributes to improved yields in olefin polymerization. atamanchemicals.com In the broader context of polyolefin catalysis, titanium compounds, often in combination with other reagents like magnesium ethoxide and aluminum alkyls, are used to create catalysts that produce polymers with specific molecular weight distributions. epa.gov While simple titanium alkoxides are known to catalyze the oligomerization of ethylene (B1197577), more complex titanium-alkoxo complexes are employed for the polymerization of olefins. nih.gov

Initiation of Vinyl Monomer Polymerization

Titanium tetraisopropoxide acts as an initiator for the polymerization of vinyl monomers. atamanchemicals.com In the presence of a complexant comonomer like allyl acetoacetate, it can be used in the simultaneous radical polymerization of vinyl monomers and sol-gel processing to create hybrid materials. researchgate.net However, it has been noted that titanium isopropoxide can inhibit the radical polymerization of vinyl acetate (B1210297) under certain conditions. researchgate.net Furthermore, titanium complexes derived from tartrate-based diols have been shown to be effective catalysts for the stereoselective cationic polymerization of vinyl ethers, leading to isotactic polymers. rsc.org

Crosslinking of Elastomers and Polymer Systems

Titanium tetraisopropoxide serves as a crosslinking agent for elastomers and other polymer systems. atamanchemicals.com It reacts with polymers containing hydroxyl groups, leading to the crosslinking of polymer chains, which in turn enhances the mechanical and thermal properties of the material. atamanchemicals.com This property is particularly useful in the rubber industry for improving the mechanical stability of elastomers. atamanchemicals.com It is also used to improve the adherence and crosslinking of resins that possess alcohol or carboxyl groups. atamanchemicals.com

Catalytic Reduction Reactions (e.g., Hydroperoxides, Reductive Amination of Aldehydes and Ketones)

Titanium tetraisopropoxide is an effective reagent in catalytic reduction reactions, most notably in the reductive amination of aldehydes and ketones. This process is a powerful tool for synthesizing primary, secondary, and tertiary amines. psu.edu

In a common procedure, a ketone is treated with a mixture of an amine source (like ammonium (B1175870) chloride or methylamine (B109427) hydrochloride), triethylamine, and titanium(IV) isopropoxide in ethanol (B145695). mdma.cherowid.org The titanium(IV) isopropoxide is believed to function as both a Lewis acid catalyst and a water scavenger, facilitating the formation of an imine intermediate. mdma.cherowid.org This intermediate is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) to yield the corresponding amine. mdma.chorganic-chemistry.org This method is chemoselective; for instance, the reaction with ketones and ammonia (B1221849) yields primary amines, while aldehydes selectively produce symmetrical secondary amines. organic-chemistry.org The process is efficient, with yields often reaching up to 98%. psu.edu

The following table presents the yields of primary amines from the reductive amination of various ketones using titanium(IV) isopropoxide.

| Ketone | Product | Yield (%) |

| Acetophenone | N-methyl-phenethylamine | 86 |

| Acetophenone | Primary Amine | 83 |

| Data from a study on reductive amination with Titanium(IV) Isopropoxide mdma.ch |

Other Specialized Organic Transformations (e.g., Regioselective Ring Opening of Epoxy Alcohols, Aldol-Tishchenko Reactions)

Titanium tetraisopropoxide catalyzes several other specialized organic transformations, demonstrating its versatility in complex organic synthesis.

One notable application is in the regioselective ring-opening of 2,3-epoxy alcohols. acs.org The titanium(IV)-promoted nucleophilic ring-opening of these compounds provides a method for accessing chiral 1,2,3-triol monoesters. acs.org It is also a key component in the Sharpless epoxidation for synthesizing chiral epoxides. atamanchemicals.comscripps.edu

Furthermore, titanium tetraisopropoxide has been explored in the context of the Aldol-Tishchenko reaction, a tandem process that combines an aldol (B89426) reaction with a Tishchenko reaction to form 1,3-hydroxyl compounds. illinois.eduwikipedia.org While aluminum alkoxides are typically favored for the classical Tishchenko reaction, titanium(IV) isopropoxide has been noted as a potential, albeit sometimes inferior, catalyst. illinois.edu The Aldol-Tishchenko reaction itself is a powerful method for constructing 1,3-diols and has been extended to the synthesis of 1,3-amino alcohols. nih.gov

Heterogeneous Catalysis Utilizing TTIP-Derived Materials and Hybrid Systems

Titanium tetraisopropoxide (TTIP) is a versatile precursor for synthesizing a variety of solid materials that function as highly effective heterogeneous catalysts. atamanchemicals.com The primary advantage of heterogeneous catalysis lies in the ease of separation and potential for reuse of the catalyst from the reaction mixture, which is crucial for sustainable and economically viable industrial processes. mdpi.com Materials derived from TTIP, most notably titanium dioxide (TiO₂), are valued for their high chemical and thermal stability, strong interaction with metal nanoparticles, and tunable properties. nih.govresearchgate.netnih.gov

The sol-gel process is a predominant method for creating these materials, where TTIP is hydrolyzed and condensed to form a solid network. metu.edu.trmdpi.com The final properties of the catalyst, such as crystallinity, phase composition (anatase, rutile, or brookite), and surface area, are meticulously controlled by adjusting synthesis parameters like pH, temperature, and the presence of additives. atamanchemicals.commetu.edu.trresearchgate.net

Photocatalytic Applications

TTIP-derived titanium dioxide is a benchmark photocatalyst used for environmental remediation and energy production. tandfonline.com When irradiated with light of sufficient energy, TiO₂ generates electron-hole pairs that produce highly reactive species, such as hydroxyl radicals. mdpi.comtandfonline.com These species can degrade a wide range of organic pollutants in water and air into less harmful substances like CO₂ and H₂O. mdpi.comresearchgate.net

Research has focused on enhancing the photocatalytic efficiency of TiO₂ under visible light, as its wide bandgap typically requires UV irradiation. tandfonline.com Strategies include doping with metal or non-metal elements and creating hybrid materials. For instance, doping TiO₂ with silver (Ag) nanoparticles has been shown to enhance photocatalytic activity by promoting light absorption in the visible range and improving charge separation. mdpi.com A study on TiO₂-Ag coatings applied to glass-fiber-reinforced polyester (B1180765) composites demonstrated over 90% removal of pollutants and microorganisms under both UV-A and visible light. mdpi.com Similarly, a "green" synthesis approach using plant extracts to produce TiO₂ nanoparticles resulted in a material with a high specific surface area (245.51 m²/g) that achieved 90.4% degradation of tetracycline (B611298) under UV light within 120 minutes. tandfonline.com

The specific crystalline phase of TiO₂ also plays a critical role in its activity. While anatase is often preferred due to its high surface area, a mixture of anatase and rutile phases, such as in the commercial catalyst Degussa P25, can exhibit enhanced photocatalytic efficiency. nih.govnih.gov The synthesis conditions, including the type of acid catalyst (e.g., HCl, HNO₃, acetic acid) used during the sol-gel process, directly influence the resulting crystalline phase and morphology, thereby affecting the photocatalytic performance. metu.edu.tr For example, TiO₂ nanoparticles synthesized using hydrochloric acid as a catalyst showed the highest photodegradation efficiency for methylene (B1212753) blue (98.1% in 90 minutes). metu.edu.tr

Catalysis in Organic Synthesis

Beyond photocatalysis, TTIP-derived materials are crucial in various organic transformations, acting as solid acid catalysts or catalyst supports.

Esterification: Solid acid catalysts are a green alternative to corrosive liquid acids like sulfuric acid. google.com A novel SO₄²⁻/TiO₂-SiO₂ solid acid catalyst, prepared hydrothermally from TTIP and a silicone ester, demonstrated high efficacy in the esterification of acetic acid with n-butanol, achieving a yield of 98.9% and selectivity of 99.5% for n-butyl acetate. google.com Another study reported the preparation of a multi-metal doped, sulfated TiO₂ solid acid (Al₂O₃-Fe/TiO₂/SO₄²⁻) that showed high conversion rates, convenient separation, and reusability in the esterification of polyols and carboxylic acids. google.com

Oxidation and Hydrogenation: TiO₂ serves as an excellent support for metal catalysts due to strong metal-support interactions that can enhance catalytic activity and stability. nih.govresearchgate.net For example, cobalt supported on a TiO₂ rutile phase (Co/TiO₂) is a highly active catalyst in Fischer-Tropsch synthesis, which converts syngas into liquid hydrocarbons. nih.gov The activity of Co/TiO₂ catalysts is significantly influenced by the TiO₂ crystal phase, with a rutile content greater than 15% leading to a four-fold increase in CO conversion compared to pure anatase supports. nih.gov In another application, gold nanoparticles supported on TiO₂ have been used for the transfer hydrogenation of phenylacetone. science.gov

Hybrid Systems

Hybrid catalytic systems combine TTIP-derived materials with other functional components like polymers, carbon-based nanostructures, or other metal oxides to achieve synergistic effects. rsc.orgmdpi.com

TiO₂-Carbon Hybrids: A hybrid structure of TiO₂ and graphitic carbon was used as a support for platinum (Pt) nanoparticles for the oxygen reduction reaction (ORR), a key process in fuel cells. mdpi.com The strong metal-support interaction (SMSI) between Pt and TiO₂ enhanced the catalyst's durability and corrosion resistance. This hybrid catalyst (Pt-TiO₂-SP) exhibited a higher electrochemically active surface area (66.1 m²/g) compared to Pt on carbon alone (58.9 m²/g). mdpi.com

TiO₂-Polymer Hybrids: TTIP can be used for vapor phase deposition to infiltrate polymer thin films, creating hybrid materials with tailored properties for catalytic applications. atamanchemicals.com These systems can combine the processability of polymers with the catalytic activity of the embedded titanium dioxide.

The versatility of TTIP as a precursor allows for the rational design of a wide array of heterogeneous catalysts and hybrid systems with tunable properties, making it a cornerstone in the development of advanced materials for sustainable chemical transformations.

Interactive Data Table: Photocatalytic Degradation using TTIP-Derived Catalysts